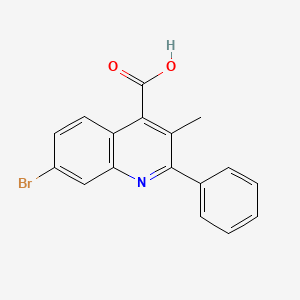

7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

Description

Historical Context and Discovery of 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic Acid

The discovery of this compound is rooted in the broader exploration of quinoline derivatives, which gained momentum in the late 20th century as researchers sought to optimize heterocyclic compounds for pharmaceutical applications. Early work on quinoline-4-carboxylic acids, such as the Pfitzinger and Doebner reactions, laid the groundwork for synthesizing structurally complex variants. The specific introduction of bromine and methyl groups into the quinoline scaffold emerged as a strategy to enhance bioactivity and metabolic stability.

The compound was first reported in the context of targeted anticancer agent development, where its synthesis involved multi-step reactions starting from substituted anilines and ketones. Key steps included condensation, cyclization, and functional group modifications, such as bromination at the 7-position and methylation at the 3-position. Early synthetic routes faced challenges in yield optimization, but advancements in catalysis—such as the use of iron-based catalysts in one-pot reactions—improved efficiency.

Significance in Heterocyclic Chemistry and Pharmaceutical Intermediate Research

This compound occupies a critical niche in heterocyclic chemistry due to its structural complexity and pharmacological potential. The quinoline core provides a rigid bicyclic framework that facilitates interactions with biological targets, while the carboxylic acid group at position 4 enhances solubility and enables further derivatization. The bromine atom at position 7 contributes to electronic effects, influencing binding affinity, and the methyl and phenyl groups at positions 3 and 2, respectively, sterically modulate target engagement.

In pharmaceutical research, this compound serves as a versatile intermediate for developing histone deacetylase (HDAC) inhibitors, which are pivotal in epigenetic regulation and cancer therapy. Its structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 3-, and 7-positions significantly impact inhibitory potency against HDAC isoforms. Additionally, its role as a precursor for antimicrobial agents has been explored, leveraging the quinoline scaffold’s inherent ability to disrupt microbial efflux pumps.

Table 1: Key Structural Features and Their Functional Roles

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing synthetic protocols to align with green chemistry principles. For instance, solvent-free conditions and microwave-assisted reactions have reduced reaction times from hours to minutes while maintaining yields above 60%. Catalytic innovations, such as silica-supported ferric chloride (silferc), have further streamlined production, avoiding toxic solvents and improving atom economy.

Despite these advances, critical knowledge gaps persist. The compound’s mechanism of action in HDAC inhibition remains partially elucidated, particularly its isoform selectivity. Additionally, while in vitro studies demonstrate promising anticancer activity, in vivo pharmacokinetic data are sparse. Structural modifications to reduce off-target effects and enhance blood-brain barrier penetration represent underexplored avenues. Furthermore, the compound’s potential in non-oncological applications, such as neurodegenerative diseases, warrants systematic investigation.

Emerging computational models are being employed to predict binding modes and optimize substituent patterns. However, experimental validation of these predictions is limited, highlighting the need for integrated in silico-in vitro workflows. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate this compound’s theoretical potential into clinical candidates.

Properties

Molecular Formula |

C17H12BrNO2 |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

7-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)13-8-7-12(18)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |

InChI Key |

OTLLTQJRBOJVOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C(C=C2)Br)N=C1C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

- Raw materials: m-bromoaniline and alkoxy methylene malonic acid diesters (e.g., diethyl or dimethyl esters).

- Reaction: Condensation and cyclization in phenyl ether at high temperatures (~240 °C) to form 7-bromo-4-hydroxy-3-quinoline carboxylic acid alkyl esters.

- Hydrolysis: Catalyzed by aqueous hydrochloric acid (1–2 mol/L) under reflux (0.5–2 hours) in the presence of an organic solvent (dehydrated alcohol or anhydrous methanol).

Detailed Procedure and Yields

| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|

| Condensation & Cyclization | m-bromoaniline + diethyl (3-bromaniline methylene) propanedioate in phenyl ether, 240 °C, 1–2 h | 7-bromo-4-hydroxy-3-quinoline carboxylic acid ethyl ester | 88–90 | 98.1–98.3 |

| Hydrolysis | Reflux with 1.2–1.5 mol/L HCl in dehydrated alcohol, 1–1.5 h | 7-bromo-4-hydroxy-3-quinoline carboxylic acid | 94–96 | 99.2–99.3 |

Notes on Hydrolysis

- The molar ratio of alkyl ester to hydrochloric acid is optimized between 1:3 to 1:5.

- The reaction mixture produces a large amount of solid product, facilitating easy filtration and purification.

- The method yields high purity products with minimal side reactions and is scalable for industrial production.

Alternative Synthetic Routes and Catalysts

- Microwave-assisted synthesis and heterogeneous catalysis have been reported for quinoline carboxylic acids, improving reaction times and yields.

- For example, urea-thiazole sulfonic acid chloride immobilized on Fe3O4@SiO2 has been used as a reusable catalyst in quinoline synthesis, enabling efficient preparation under milder conditions.

- Solvent choice affects yield and reaction time; ethanol often provides optimal conditions for condensation reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | m-bromoaniline, alkoxy methylene malonic acid esters, substituted acetophenones | Commercially available |

| Cyclization temperature | 240 °C (phenyl ether) | High temperature needed for ring closure |

| Hydrolysis catalyst | 1–2 mol/L HCl aqueous solution | Hydrolysis of esters to acids |

| Hydrolysis solvent | Dehydrated alcohol (ethanol, methanol) | Facilitates reflux and product separation |

| Reaction time | 0.5–2 hours (hydrolysis), 1–2 hours (cyclization) | Optimized for yield and purity |

| Product isolation | Filtration, washing with organic solvents (ethanol) | Solid products facilitate purification |

| Yields | 88–96% for intermediates and final acid | High yields suitable for scale-up |

| Purity | >98% by HPLC | High purity confirmed by chromatographic and spectroscopic methods |

Research Findings and Analytical Data

- Purity of intermediates and final products is routinely confirmed by high-performance liquid chromatography (HPLC) with purities exceeding 98%.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) and Infrared (IR) spectroscopy are used to confirm structural integrity.

- Melting points and mass spectral analyses further characterize the compounds.

- The hydrolysis step is critical for achieving high purity and yield, with hydrochloric acid concentration and reflux time being key parameters.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions:

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substituted Quinoline Derivatives: Through nucleophilic substitution.

Oxidized and Reduced Quinoline Compounds: Depending on the specific oxidizing or reducing agents used.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C17H12BrNO2

- Molecular Weight : 342.19 g/mol

- Functional Groups : Contains a bromine atom at the 7-position, a phenyl group at the 2-position, and a carboxylic acid functional group at the 4-position.

These structural features contribute to its reactivity and biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds in the quinoline family exhibit diverse biological activities, including antimicrobial properties. Preliminary studies suggest that 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid may possess similar activities, potentially inhibiting various pathogens. For example, derivatives of quinoline carboxylic acids have shown effectiveness against Mycobacterium tuberculosis, indicating that structural modifications can enhance their antimicrobial efficacy .

Antitumor Potential

The compound's structural analogs have been investigated for their antitumor properties. A study on phenylquinoline derivatives highlighted their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The introduction of the 2-substituted phenylquinoline-4-carboxylic acid group has been linked to selective inhibition of HDAC3, demonstrating potential as an anticancer agent .

Anti-inflammatory Effects

Quinoline derivatives are also known for their anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways, although detailed studies are required to elucidate these effects fully.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination : Introduction of the bromine atom at the 7-position.

- Carboxylation : Formation of the carboxylic acid group at the 4-position through appropriate reagents and conditions.

- Aryl Substitution : Modifications at the 2-position to introduce various phenyl groups.

These synthetic pathways are crucial for producing high yields and purity necessary for biological testing .

Study on Antitubercular Activity

A recent study explored a series of arylated quinoline carboxylic acids for their activity against Mycobacterium tuberculosis. Among them, derivatives similar to this compound showed promising results in inhibiting both replicating and non-replicating forms of the bacterium .

Evaluation of Antioxidant Properties

Another investigation assessed antioxidant activity using various quinoline derivatives. While specific data on this compound was not highlighted, related compounds demonstrated significant antioxidant effects, suggesting potential applications in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It acts as an inhibitor of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression.

Molecular Pathways: The compound affects various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Table 2: Comparative Bioactivity of Selected Derivatives

Biological Activity

7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a member of the quinoline family, characterized by its unique molecular structure, which includes a bromine atom at the 7-position, a phenyl group at the 2-position, and a carboxylic acid functional group at the 4-position. This compound has garnered interest due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.19 g/mol. The functional groups present in the compound contribute to its reactivity and biological activity:

| Functional Group | Position | Impact on Activity |

|---|---|---|

| Bromine | 7 | Enhances reactivity |

| Carboxylic Acid | 4 | Potential for hydrogen bonding |

| Phenyl Group | 2 | Influences lipophilicity and binding affinity |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties similar to other quinoline derivatives. Research indicates that compounds in this class can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A comparative analysis of structural analogs shows:

| Compound Name | MIC (μg/mL) | Activity |

|---|---|---|

| 6-Bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid | 32 | Moderate |

| 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid | 16 | High |

| This compound | TBD | TBD |

The specific minimum inhibitory concentration (MIC) values for this compound are still under investigation, but similar compounds have shown promising results.

Antitumor Activity

The quinoline scaffold is known for its anticancer properties. A study evaluating various quinoline derivatives found that some exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and A549. The mechanism of action may involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

In vitro assays have shown:

These findings suggest that modifications to the quinoline structure can enhance biological activity, indicating a need for further research on the specific effects of this compound.

Anti-inflammatory Properties

Quinoline derivatives are also explored for their anti-inflammatory effects. The presence of a carboxylic acid group may facilitate interactions with inflammatory mediators, potentially reducing inflammation markers in vitro.

Case Studies

- Study on Mycobacterium tuberculosis Inhibition : A recent investigation into arylated quinoline carboxylic acids highlighted that certain derivatives showed significant inhibitory activity against Mycobacterium tuberculosis. Although not directly tested, structural similarities suggest that this compound could exhibit comparable activity against this pathogen due to its structural features .

- Cytotoxicity Assays : In studies involving multiple cancer cell lines, compounds with similar structural motifs demonstrated IC50 values ranging from low micromolar concentrations to higher values depending on the substituents present . These results underline the potential effectiveness of quinoline derivatives in anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.